molecular formula C29H30N2O6S B3241005 2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate CAS No. 1451074-27-3

2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B3241005
CAS No.: 1451074-27-3
M. Wt: 534.6 g/mol
InChI Key: CPUOEAVMCMLJTF-UHFFFAOYSA-N
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Description

2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate is a complex organic compound that features a quinoline core, a tert-butoxycarbonyl (Boc) protected amine, and a 4-methylbenzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

    Attachment of the 4-Methylbenzenesulfonate Ester: The final step involves the esterification of the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while substitution reactions can yield a variety of quinoline derivatives.

Scientific Research Applications

2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate lies in its combination of a quinoline core with a Boc-protected amine and a sulfonate ester

Properties

IUPAC Name

2-[2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]quinolin-6-yl]oxyethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6S/c1-20-5-13-25(14-6-20)38(33,34)36-18-17-35-24-12-16-27-22(19-24)9-15-26(31-27)21-7-10-23(11-8-21)30-28(32)37-29(2,3)4/h5-16,19H,17-18H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOEAVMCMLJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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